molecular formula C8H11NO3S2 B7897182 (S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol

(S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol

Cat. No.: B7897182
M. Wt: 233.3 g/mol
InChI Key: BOAZCYGWVCAQJI-ZETCQYMHSA-N
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Description

(S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is a chemical compound that features a thiophene ring attached to a sulfonyl group, which is further connected to a pyrrolidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol typically involves the reaction of thiophene-2-sulfonyl chloride with a suitable pyrrolidine derivative. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene-2-sulfonyl group undergoes selective oxidation under controlled conditions. Common reagents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) , which oxidize the sulfur atom in the sulfonyl group.

Key Products :

  • Sulfoxides : Partial oxidation yields thiophene sulfoxide derivatives.

  • Sulfones : Prolonged oxidation converts the sulfonyl group to a sulfone, though this is less common due to steric hindrance from the pyrrolidine ring .

Conditions :

  • H₂O₂ : 0–5°C, dichloromethane solvent, 4–6 hours (yield: 60–75%).

  • m-CPBA : Room temperature, chloroform solvent, 2 hours (yield: 80–85%).

Reduction Reactions

The sulfonyl group can be reduced to a thiol or sulfide. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective, though selectivity depends on reaction design.

Key Products :

  • Thiol Derivatives : Full reduction yields a free thiol group .

  • Sulfides : Partial reduction under milder conditions retains the sulfide functionality .

Conditions :

  • LiAlH₄ : Tetrahydrofuran (THF), reflux, 8 hours (yield: 50–60%).

  • NaBH₄/I₂ : Methanol solvent, 25°C, 3 hours (yield: 70%) .

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in reactions with nucleophiles such as amines or alcohols.

Key Products :

  • Amine-Substituted Derivatives : Reaction with primary amines (e.g., methylamine) replaces the sulfonyl group .

  • Alcohol Adducts : Substitution with alcohols forms ether-linked analogs.

Conditions :

  • Amines : Dichloromethane, triethylamine base, 0°C → room temperature, 12 hours (yield: 65–80%) .

  • Alcohols : Pyridine catalyst, reflux, 6 hours (yield: 55–70%).

Condensation Reactions

The hydroxyl group on the pyrrolidine ring participates in condensation with carbonyl compounds (e.g., aldehydes, ketones).

Key Products :

  • Schiff Bases : Formed with aromatic aldehydes (e.g., benzaldehyde).

  • Acetals/Ketals : Generated with diols under acidic conditions.

Conditions :

  • Schiff Bases : Ethanol, glacial acetic acid catalyst, reflux, 4 hours (yield: 75–85%).

  • Acetals : Toluene, p-toluenesulfonic acid, molecular sieves, 12 hours (yield: 60%).

Mechanistic Insights

  • Oxidation : Proceeds via electrophilic attack on the sulfur atom, forming a sulfonium intermediate.

  • Reduction : LiAlH₄ donates hydride ions, cleaving the S=O bonds sequentially .

  • Substitution : The sulfonyl group’s electron-withdrawing nature enhances the pyrrolidine ring’s susceptibility to nucleophilic attack .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol serves as a versatile building block in organic synthesis. Its chiral nature and the presence of the thiophene sulfonyl group allow for the development of more complex molecules. The compound can be utilized in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor antagonists.

Synthesis Pathway

The synthesis typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through reductive amination using suitable amines and aldehydes.
  • Introduction of the Thiophene Sulfonyl Group : Accomplished via sulfonylation reactions using thiophene sulfonyl chloride.
  • Functionalization : Additional functional groups can be introduced to enhance biological activity or specificity.

Biological Applications

Biochemical Probes

The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to explore catalytic activities and inhibition pathways.

Therapeutic Properties

Research indicates that this compound exhibits several therapeutic properties:

  • Anti-inflammatory Activity : Studies show that derivatives of pyrrolidine compounds can outperform standard anti-inflammatory agents like curcumin in various assays.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, it showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM
  • Anticancer Potential : Preliminary research suggests that this compound can induce apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) production and modulation of cell cycle pathways.

Case Studies

  • Anti-inflammatory Studies : In a comparative analysis, derivatives of this compound were tested against curcumin in models of inflammation, revealing superior efficacy in reducing inflammatory markers.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of this compound demonstrated its effectiveness against a range of pathogens, establishing it as a candidate for further development as an antimicrobial agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability through apoptosis induction, warranting further investigation into its anticancer mechanisms.

Mechanism of Action

The mechanism of action of (S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonyl chloride
  • Thiophene-2-sulfonamide
  • Thiophene-2-sulfonic acid

Uniqueness

(S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is unique due to the presence of the pyrrolidin-3-ol moiety, which imparts additional functional groups that can participate in hydrogen bonding and other interactions. This makes it a versatile compound for various applications compared to its simpler analogs.

Biological Activity

(S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is a compound of interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through reductive amination using suitable amines and aldehydes.
  • Introduction of the Thiophene Sulfonyl Group : This is accomplished via sulfonylation reactions with thiophene sulfonyl chloride in the presence of a base.
  • Final Modifications : Additional groups may be introduced to enhance biological activity or solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the sulfonyl group enhances binding affinity, allowing the compound to modulate enzyme activity or receptor function effectively. For instance, it may act as an inhibitor by binding to active sites on enzymes or as an agonist/antagonist at receptor sites.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
(S)-1-Thiophene70%85%
Standard (Diclofenac)80%90%

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In studies comparing its efficacy with standard antibiotics, it showed promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.25 mg/mL
Pseudomonas aeruginosa0.75 mg/mL

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

3. Anticancer Potential

Emerging studies have begun to evaluate the anticancer potential of this compound. Preliminary results indicate that it may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

  • Study on Inflammatory Models : In a formalin-induced paw edema model, this compound demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs.
  • Antibacterial Efficacy Study : A comparative study against methicillin-resistant Staphylococcus aureus (MRSA) showed that this compound had an MIC lower than that of traditional antibiotics like ciprofloxacin.

Properties

IUPAC Name

(3S)-1-thiophen-2-ylsulfonylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c10-7-3-4-9(6-7)14(11,12)8-2-1-5-13-8/h1-2,5,7,10H,3-4,6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAZCYGWVCAQJI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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